molecular formula C17H30N2O B11844855 Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone CAS No. 87943-77-9

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone

Cat. No.: B11844855
CAS No.: 87943-77-9
M. Wt: 278.4 g/mol
InChI Key: ULMRIMIMDNBQED-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone is a spirocyclic compound featuring a pyrrolidine moiety linked to an 8-azaspiro[5.7]tridecane core via a methanone bridge. The spirocyclic architecture confers conformational rigidity, which may enhance binding selectivity in pharmacological contexts. For instance, substituted pyrrole derivatives with azaspiro systems (e.g., 8-azaspiro[5.6]dodec-10-en-8-yl) demonstrate synthetic accessibility and tunable physicochemical properties, as seen in compounds synthesized via multicomponent reactions involving isatin and sarcosine .

Properties

CAS No.

87943-77-9

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

8-azaspiro[5.7]tridecan-8-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H30N2O/c20-16(18-12-7-8-13-18)19-14-6-2-5-11-17(15-19)9-3-1-4-10-17/h1-15H2

InChI Key

ULMRIMIMDNBQED-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCCCN(C2)C(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the azaspiro moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidine ring.

    Spirocyclization: The azaspiro structure is introduced through spirocyclization reactions, often involving the use of spirocyclic intermediates.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or azaspiro rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Common Reactions and Conditions

Reaction TypeCommon ReagentsPurpose
OxidationPotassium permanganate, chromium trioxideIntroduce functional groups
ReductionLithium aluminum hydride, sodium borohydrideAlter oxidation state
SubstitutionHalogenating agents, organometallic reagentsIntroduce new substituents

Medicinal Chemistry

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone has garnered interest as a potential drug scaffold due to its ability to target specific biological pathways. Its unique structure may enhance bioactivity and selectivity against various biological targets.

Case Study : Research has indicated that compounds with similar structures exhibit activity against certain cancer cell lines, suggesting that this compound could be explored for anticancer properties .

Materials Science

The compound's structural properties make it suitable for developing novel materials with specific mechanical or electronic characteristics. Its unique three-dimensional shape can influence how it interacts with other materials, potentially leading to innovative applications in nanotechnology and polymer science.

Biological Studies

This compound can be utilized in biological studies to understand its interactions with proteins or enzymes involved in critical biological processes.

Potential Mechanism of Action : The compound may modulate pathways related to cell signaling or metabolic processes, though further investigation is required to elucidate these interactions fully .

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes.

Comparison with Similar Compounds

Physicochemical and Analytical Comparisons

Table 2: Spectroscopic and Chromatographic Data
Compound Name IR (cm⁻¹) HRMS (m/z) [M+H]+ Rf (Hexane/EtOAc)
Compound 6 (Molbank) 3226, 1583, 744 598.2233 (calc. 598.2236) 0.6
Compound 8 (Molbank) 3435, 1560, 787 547.2024 (calc. 547.2019) 0.5

Key Observations :

  • IR Signatures : The presence of NH stretches (~3226 cm⁻¹) and aromatic C=C bonds (~1583 cm⁻¹) in analogs aligns with the target compound’s expected functional groups .
  • HRMS Accuracy: Minor deviations (<0.001 ppm) in HRMS data for analogs underscore the reliability of mass spectrometry for structural validation .

Pharmacological and Regulatory Considerations

  • Patent Analogs : European Patent Application compounds (e.g., triazolo-pyrazine derivatives) exhibit complex heterocyclic systems, suggesting that the target compound’s simpler spiro-pyrrolidine structure may prioritize synthetic feasibility over polypharmacology .
  • Impurity Profiles : Pharmaceutical impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) highlight the need for rigorous quality control during synthesis, particularly for azaspiro systems prone to oxidative degradation .

Biological Activity

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone, a compound characterized by its unique spirocyclic structure, has garnered attention in recent pharmacological research due to its potential biological activity. This article synthesizes current findings on the compound's biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}

This compound features a pyrrolidine moiety linked to an azaspiro structure, which is significant for its biological interactions.

Research indicates that this compound may act through various biological pathways:

Anticancer Activity

A notable study investigated the anticancer potential of related compounds that inhibit the Bcl-2 protein, a key player in cancer cell survival. The findings showed that compounds with similar structural features could effectively reduce tumor growth in preclinical models . Although direct studies on this compound are lacking, these results provide a foundation for further investigation.

Antimicrobial Studies

Research focusing on the synthesis and biological evaluation of Mannich bases derived from azaspiro compounds revealed significant antimicrobial activity against various strains of bacteria and fungi. These findings suggest that derivatives of this compound may also possess similar antimicrobial properties, warranting further exploration in this area .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anticancer Inhibition of menin-MLL interactions leading to reduced cancer cell proliferation
Receptor Binding Potential affinity for opioid receptors; analgesic effects suggested
Antimicrobial Related compounds show significant activity against bacteria and fungi

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